molecular formula C15H21NO B10842589 3-(Octahydro-quinolizin-1-yl)-phenol

3-(Octahydro-quinolizin-1-yl)-phenol

Cat. No. B10842589
M. Wt: 231.33 g/mol
InChI Key: RUTLNJGVITWMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octahydro-quinolizin-1-yl)-phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a quinolizidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octahydro-quinolizin-1-yl)-phenol typically involves the following steps:

    Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Phenolic Group: The phenolic group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenol derivative is reacted with the quinolizidine intermediate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Octahydro-quinolizin-1-yl)-phenol can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the quinolizidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted phenols and quinolizidines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Potential applications in the development of pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Octahydro-quinolizin-1-yl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the quinolizidine ring provides structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

    Quinolizidine Alkaloids: Compounds like lupinine and sparteine share the quinolizidine ring structure.

    Phenolic Compounds: Phenol and its derivatives have similar functional groups.

Uniqueness:

    Structural Features: The combination of the quinolizidine ring and phenolic group makes 3-(Octahydro-quinolizin-1-yl)-phenol unique.

    Reactivity: Its reactivity profile differs from other phenolic or quinolizidine compounds due to the specific arrangement of functional groups.

References

properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)phenol

InChI

InChI=1S/C15H21NO/c17-13-6-3-5-12(11-13)14-7-4-10-16-9-2-1-8-15(14)16/h3,5-6,11,14-15,17H,1-2,4,7-10H2

InChI Key

RUTLNJGVITWMQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.